Cas no 30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate))

Coenzyme A, S-(3-phenyl-2-propenoate) structure
30801-99-1 structure
Product Name:Coenzyme A, S-(3-phenyl-2-propenoate)
Número CAS:30801-99-1
MF:C30H42N7O17P3S
Megavatios:897.68
CID:4745284
Update Time:2025-04-01

Coenzyme A, S-(3-phenyl-2-propenoate) Propiedades químicas y físicas

Nombre e identificación

    • Cinnamyl S coenzyme A
    • Cinnamoyl coenzyme A
    • Cinnamoyl CoA
    • Coenzyme A, S-cinnamate (8CI)
    • Coenzyme A, S-(3-phenyl-2-propenoate)
    • Cinnamoyl CoA
    • Cinnamoyl coenzyme A
    • Cinnamyl S coenzyme A
    • Renchi: 1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1
    • Clave inchi: JVNVHNHITFVWIX-KZKUDURGSA-N
    • Sonrisas: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)/C=C/C2=CC=CC=C2)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-(3-phenyl-2-propenoate) Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1S:H2O, 2 h, 30°C
1.2R:NH4OAc, S:H2O
Referencia
Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes
By Mo, Ting et al, Youji Huaxue, 2015, 35(5), 1052-1059

Métodos de producción 2

Condiciones de reacción
1.1R:DMF, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 1 h, rt
1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C
1.3R:Et3N, S:CH2Cl2, 2 h, rt
2.1S:H2O, S:THF, 40 h, rt, pH 8.5
Referencia
Uncovering the Formation and Selection of Benzylmalonyl-CoA from the Biosynthesis of Splenocin and Enterocin Reveals a Versatile Way to Introduce Amino Acids into Polyketide Carbon Scaffolds
By Chang, Chenchen et al, Journal of the American Chemical Society, 2015, 137(12), 4183-4190

Métodos de producción 3

Condiciones de reacción
1.1R:R:MgCl2, S:H2O, 24 h, 21°C, pH 8
1.2R:HCl, S:H2O
Referencia
A versatile biosynthetic approach to amide bond formation
By Philpott, Helena K. et al, Green Chemistry, 2018, 20(15), 3426-3431

Métodos de producción 4

Condiciones de reacción
1.1R:Et3N, R:ClCO2Et, S:THF, 45 min, 0°C
1.2R:NaHCO3, S:H2O, 1 h, rt
Referencia
Screening and Engineering the Synthetic Potential of Carboxylating Reductases from Central Metabolism and Polyketide Biosynthesis
By Peter, Dominik M. et al, Angewandte Chemie, 2015, 54(45), 13457-13461

Coenzyme A, S-(3-phenyl-2-propenoate) Raw materials

Coenzyme A, S-(3-phenyl-2-propenoate) Preparation Products

Coenzyme A, S-(3-phenyl-2-propenoate) Literatura relevante

Proveedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Amadis Chemical Company Limited
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Yunnanjiuzhen
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote